

# Zanzalintinib's potential in non-clear cell renal cell carcinoma

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide: **Zanzalintinib**'s Therapeutic Potential in Non-Clear Cell Renal Cell Carcinoma

## **Executive Summary**

Non-clear cell renal cell carcinoma (nccRCC) represents a heterogeneous collection of rare kidney cancer subtypes, accounting for approximately 25% of all renal tumors.[1][2] Historically, treatment options have been limited, often extrapolated from studies in the more common clear cell RCC, leading to a significant unmet medical need. **Zanzalintinib** (XL092) is a novel, oral, multi-targeted tyrosine kinase inhibitor (TKI) engineered to block key pathways involved in tumor growth, angiogenesis, and immune evasion. This document provides a comprehensive technical overview of **zanzalintinib**, its mechanism of action, and its ongoing clinical development as a promising therapeutic agent for nccRCC, with a focus on the pivotal STELLAR-304 Phase 3 trial.

# The Challenge of Non-Clear Cell Renal Cell Carcinoma

Unlike clear cell RCC, nccRCC is a diverse group of malignancies, including papillary, chromophobe, collecting duct, medullary, and translocation-associated subtypes.[1] This heterogeneity presents substantial challenges for drug development, and management is primarily based on smaller Phase 2 trials or subgroup analyses.[1] While the TKI sunitinib is a commonly used therapy, no treatment to date has demonstrated a significant overall survival



(OS) benefit over it in a dedicated, randomized trial for nccRCC.[3] The combination of TKIs with immune checkpoint inhibitors (ICIs) has shown promise in single-arm studies, highlighting the need for robust, randomized Phase 3 data to establish a new standard of care.[3][4]

### **Zanzalintinib: Mechanism of Action**

**Zanzalintinib** is a next-generation TKI that inhibits multiple receptor tyrosine kinases critical to cancer progression:

- VEGF Receptors (VEGFRs): Key mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2]
- MET: A receptor tyrosine kinase whose aberrant activation can drive tumor cell proliferation, survival, and invasion.[2][5]
- TAM Family of Kinases (TYRO3, AXL, MER): These kinases are implicated in tumor metastasis, therapeutic resistance, and the suppression of the innate anti-tumor immune response.[1][2]

By concurrently inhibiting these pathways, **zanzalintinib** is designed to exert a multi-faceted anti-tumor effect. Preclinical models have shown that this combined inhibition can prevent resistance to VEGFR blockade and may promote a more immune-permissive tumor microenvironment.[1] This immunomodulatory effect provides a strong rationale for combining **zanzalintinib** with ICIs, such as the anti-PD-1 antibody nivolumab, to potentially achieve synergistic anti-tumor activity.[1][6][7][8]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. urotoday.com [urotoday.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ascopubs.org [ascopubs.org]
- 4. STELLAR-304: a phase III study of zanzalintinib (XL092) plus nivolumab in advanced nonclear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. Zanzalintinib (XL092): a next-generation tyrosine kinase inhibitor-comprehensive review of early safety & efficacy data PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zanzalintinib's potential in non-clear cell renal cell carcinoma]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8146347#zanzalintinib-s-potential-in-non-clear-cell-renal-cell-carcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com